4-Methylnicotinic acid

Overview

Description

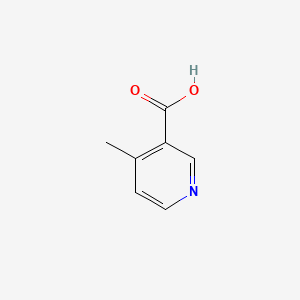

4-Methylnicotinic acid (CAS 3222-50-2), also known as 4-methylpyridine-3-carboxylic acid, is a substituted derivative of nicotinic acid (vitamin B3). Its molecular formula is C₇H₇NO₂, with a methyl group at the 4-position of the pyridine ring. This structural modification enhances its lipophilicity compared to nicotinic acid, influencing its chemical reactivity and biological interactions.

Preparation Methods

Detailed Synthetic Routes

Method A: Methylation of Nicotinic Acid

- Starting Material: Nicotinic acid

- Reagents: Methyl iodide or dimethyl sulfate

- Conditions: Base (e.g., sodium hydride) in a suitable solvent (e.g., DMF)

- Yield: Approximately 80-90%

- Dissolve nicotinic acid in DMF.

- Add sodium hydride to deprotonate the carboxylic acid.

- Introduce methyl iodide dropwise and stir for several hours.

- Quench the reaction and extract with ethyl acetate.

Method B: Oxidation of Alkylpyridines

- Starting Material: 5-Ethyl-2-methylpyridine

- Reagents: Nitric acid

- Conditions: Reflux

- Yield: Approximately 85%

- Mix 5-ethyl-2-methylpyridine with concentrated nitric acid.

- Heat under reflux for several hours.

- Neutralize the reaction mixture and extract with toluene.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield (%) | Key Steps |

|---|---|---|---|---|

| A | Nicotinic Acid | Methyl Iodide | 80-90% | Methylation |

| B | Alkylpyridine | Nitric Acid | 85% | Oxidation |

Research Findings

Recent studies have highlighted the efficiency and scalability of these methods, particularly focusing on the oxidative route due to its high yield and fewer side products compared to methylation methods.

Yield Optimization

Research indicates that optimizing reaction conditions such as temperature and reagent concentration can significantly enhance yields in both synthetic routes.

Purity Assessment

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity, ensuring that synthesized compounds meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different derivatives, such as amides or alcohols.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.

Reduction: Zinc and ammonia are used for reductive dechlorination.

Substitution: Alkyl halides and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and nitriles .

Scientific Research Applications

Synthesis and Production

4-Methylnicotinic acid can be synthesized through various methods, with one efficient process involving the reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile in the presence of zinc and ammonia. This method has been optimized for large-scale production, making it suitable for both research laboratories and chemical suppliers .

Organic Chemistry

This compound serves as a crucial building block in the synthesis of heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be transformed into more complex molecules used in pharmaceuticals and agrochemicals .

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown its potential to protect neuronal cells from oxidative stress and apoptosis. In a rat model of ischemic stroke, administration of this compound significantly reduced neuronal death .

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), inhibiting bacterial growth at concentrations as low as 50 µg/mL .

- Anti-inflammatory Properties : It reduces the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in managing inflammatory diseases .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound in treating conditions such as neurodegenerative diseases and infections. Its role in NAD biosynthesis highlights its importance in metabolic pathways relevant to cellular health .

| Property | Description |

|---|---|

| Neuroprotective Effects | Protects neuronal cells from oxidative stress; reduces neuronal death in models |

| Antimicrobial Activity | Effective against MRSA; inhibits growth at low concentrations |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; potential for treating inflammatory diseases |

Case Study 1: Neuroprotection in Ischemic Conditions

A study investigated the effects of this compound on ischemic stroke in rats. Results indicated that treatment with the compound led to significant reductions in neuronal death and improved functional recovery compared to control groups. The protective mechanism was attributed to enhanced antioxidant defenses .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Research tested the antimicrobial properties of this compound against Staphylococcus aureus strains, including MRSA. The compound effectively inhibited bacterial growth at concentrations starting from 50 µg/mL, demonstrating promise as a therapeutic agent for bacterial infections .

Mechanism of Action

The mechanism of action of 4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid (Pyridine-3-Carboxylic Acid)

- Structural Difference : Lacks substituents on the pyridine ring.

- Properties : Higher water solubility (≈1.3 g/100 mL) compared to 4-methylnicotinic acid due to the absence of a hydrophobic methyl group .

- Biological Activity : Widely used to treat hyperphosphatemia in dialysis patients, with meta-analyses showing significant phosphate-lowering effects (pooled reduction: −1.2 mg/dL) . However, doses >1.5 g/day often cause flushing, limiting tolerability.

Isonicotinic Acid (Pyridine-4-Carboxylic Acid)

- Structural Difference : Carboxylic acid group at the 4-position instead of the 3-position.

- Applications : Methyl isonicotinate is used in agrochemicals and as a ligand in coordination chemistry . Unlike this compound, isonicotinic acid derivatives are less studied for phosphate management but have roles in antimicrobial agents.

2-Methylnicotinic Acid (CAS 3222-56-8)

- Structural Difference : Methyl group at the 2-position.

- Properties : Reduced steric hindrance compared to the 4-methyl isomer, enabling easier functionalization. Used in synthesizing herbicides and NK3 receptor antagonists .

6-Methylnicotinic Acid

- Structural Difference : Methyl group at the 6-position.

- Applications: Less common in pharmaceuticals but serves as an intermediate in synthesizing heterocyclic scaffolds like tetrahydropyridopyridinones .

4-Aminonicotinic Acid

- Structural Difference: Amino group at the 4-position.

- Properties : Higher polarity and hydrogen-bonding capacity. Used in NADP analogs for studying calcium signaling pathways .

Trigonelline (N-Methylnicotinic Acid)

- Structural Difference : Methyl group attached to the nitrogen atom.

- Biological Role : Found in marine hydroids (e.g., Hydractinia echinata) at ~25 mM concentrations, trigonelline regulates metamorphosis and tissue patterning at micromolar levels . Unlike this compound, it acts as a zwitterion, enhancing solubility in biological fluids.

Efficacy in Hyperphosphatemia

Nicotinic acid and its derivatives lower serum phosphate by inhibiting sodium-phosphate cotransporters. While nicotinic acid is well-documented, this compound's efficacy remains understudied. Meta-analyses note significant variability in dosing (nicotinic acid: 500–3000 mg/day) and study quality, with single-arm trials showing higher bias .

Stability and Supply Chain

This compound degrades above 30°C, necessitating cold-chain transport. Supply chain vulnerabilities include reliance on Chinese pyridine derivatives (70% global production) and regulatory disparities, increasing costs by 23% in Western markets .

Biological Activity

4-Methylnicotinic acid (4-MNA) is a derivative of nicotinic acid, characterized by a methyl group at the fourth position of the pyridine ring. This compound has garnered attention for its diverse biological activities, including potential therapeutic applications in various fields such as antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of 4-MNA, highlighting relevant studies, case reports, and synthesized derivatives.

- Molecular Formula : CHNO

- Molecular Weight : 139.14 g/mol

- Structure : 4-MNA features a carboxylic acid functional group attached to a pyridine ring, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that 4-MNA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:

- Antibacterial Activity : In vitro studies have demonstrated that 4-MNA can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also shows activity against fungi, making it a candidate for treatments targeting fungal infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-MNA has been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could have implications for treating conditions characterized by chronic inflammation .

Anticancer Potential

Preliminary studies have explored the anticancer effects of 4-MNA. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The mechanisms involved may include the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized derivatives of 4-MNA revealed significant antibacterial and antifungal activities. The synthesized compounds were tested against standard microbial strains, demonstrating varying degrees of efficacy. For example, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, 4-MNA was administered to assess its effects on edema formation. The results indicated a marked reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-methylnicotinic acid, and how can experimental reproducibility be ensured?

- Methodology : The synthesis of this compound often involves condensation reactions, such as the reaction of ethyl 4-methylnicotinate with N-methyl-2-pyrrolidone in the presence of sodium hydride . For reproducibility, ensure precise documentation of reaction conditions (e.g., temperature, solvent purity, stoichiometry) and characterization data (e.g., melting points, NMR spectra). Cross-reference protocols with established literature, such as Bobbit’s modified small-scale synthesis using labeled precursors .

- Characterization : Use HPLC for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For known compounds, cite literature melting points (e.g., 214–215°C for this compound hydrochloride ).

Q. How can researchers validate the identity of newly synthesized this compound derivatives?

- Methodology : Employ tandem spectroscopic techniques (IR, MS, NMR) and compare data with published spectra. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS). Ensure compliance with IUPAC naming conventions and report physicochemical properties (e.g., solubility, stability) as per medicinal chemistry guidelines .

- Reproducibility : Include raw spectral data in supplementary materials and reference analogous syntheses, such as the metallation of this compound to generate aza-isocoumarins .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biosynthetic pathways of this compound in Nicotiana tabacum?

- Analysis : Compare isotopic labeling studies (e.g., ¹⁴C and ³H dual-labeling) to trace precursor incorporation . Address discrepancies by replicating Kirby’s methodology for aberrant biosynthesis analysis and evaluate enzyme specificity using knockout plant models .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to assess variability in alkaloid yields and validate findings with LC-MS/MS .

Q. How can researchers optimize the regioselectivity of this compound derivatives in medicinal chemistry applications?

- Experimental Design : Screen catalysts (e.g., Pd/C, Ni) for hydrogenation efficiency and employ computational modeling (DFT) to predict reaction pathways. Reference Hellal’s work on anti-cytokine phthalazinones derived from structurally similar scaffolds .

- Validation : Perform dose-response assays (IC₅₀/EC₅₀) and compare results with positive controls, ensuring biological data adhere to FAIR principles for reuse .

Q. What are the challenges in reconciling conflicting spectroscopic data for this compound polymorphs?

- Methodology : Conduct variable-temperature NMR and X-ray crystallography to differentiate polymorphic forms. Analyze batch-specific impurities (e.g., residual solvents) via GC-MS .

- Reporting Standards : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary files .

Methodological and Data Management Questions

Q. How should researchers handle large datasets from synthetic or biosynthetic studies of this compound?

- Best Practices : Use ELNs (e.g., Chemotion) for raw data storage and metadata tagging . For public sharing, deposit processed data in repositories like RADAR4Chem, adhering to FAIR principles .

- Visualization : Present critical trends in main-text tables (e.g., reaction yields, spectroscopic peaks) and relegate raw data to appendices .

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound derivatives?

- Analysis : Apply multivariate regression to identify key variables (e.g., catalyst loading, temperature). Use tools like R or Python for outlier detection .

- Documentation : Disclose confidence intervals and p-values in biological assays, as mandated by medicinal chemistry reporting standards .

Q. Ethical and Collaborative Considerations

Q. How can interdisciplinary teams address gaps in this compound research (e.g., pharmacological vs. synthetic focus)?

- Collaboration Framework : Involve users in data interpretation via workshops, providing training on technical jargon . Reference cross-disciplinary studies, such as Spath’s nicotine synthesis analogs, to bridge knowledge gaps .

Q. Tables

Table 1 : Key Synthetic Routes for this compound

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Bobbit’s small-scale | Ethyl [³H]acetoacetate | 48 | |

| Metallation approach | Organolithium reagents | 62 | |

| Biomimetic synthesis | Glutaraldehyde, ammonia | 12 |

Table 2 : Critical Spectroscopic Data for Validation

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Melting Point (°C) |

|---|---|---|---|

| This compound | 8.75 (s, 1H) | 167.2 (C=O) | 214–215 |

| 4-Methylnicotine | 2.45 (m, 2H) | 24.8 (CH₃) | 241–244 |

Q. Notes

Properties

IUPAC Name |

4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUZSTXNVMIDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281715 | |

| Record name | 4-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3222-50-2 | |

| Record name | 4-Methylnicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3222-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLNICOTINIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.